molecular formula C12H13Cl2N3O2S B10937565 2,5-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

2,5-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Cat. No.: B10937565
M. Wt: 334.2 g/mol
InChI Key: BGSKZWAKHZXFLZ-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with two chlorine atoms and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Chlorination: The benzene ring is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene with a sulfonamide precursor under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the pyrazole moiety with the chlorinated benzene-sulfonamide intermediate under suitable conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,5-DICHLORO-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Chemical Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industrial Chemistry: The compound is explored for its use in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and proteins. The chlorine atoms and pyrazole moiety can further modulate its binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or alteration of protein function, which is the basis for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzenesulfonamide: Lacks the pyrazole moiety, making it less versatile in terms of biological activity.

    1,5-Dimethyl-1H-pyrazole-4-carboxamide: Lacks the benzene ring and chlorine atoms, resulting in different chemical properties.

    N-(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonamide: Similar structure but without the dichlorobenzene ring, affecting its reactivity and applications.

Uniqueness

2,5-DICHLORO-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to the combination of its sulfonamide group, dichlorobenzene ring, and pyrazole moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H13Cl2N3O2S

Molecular Weight

334.2 g/mol

IUPAC Name

2,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C12H13Cl2N3O2S/c1-8-9(6-15-17(8)2)7-16-20(18,19)12-5-10(13)3-4-11(12)14/h3-6,16H,7H2,1-2H3

InChI Key

BGSKZWAKHZXFLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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